molecular formula C17H20N6O2 B2827669 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 1021025-74-0

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2827669
CAS No.: 1021025-74-0
M. Wt: 340.387
InChI Key: HYWVBLCWTKJTOI-UHFFFAOYSA-N
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Description

The compound you’re asking about contains several important components: a piperidine ring, a pyrazolo[3,4-d]pyrimidine ring, and a furan ring . Piperidine is an essential heterocyclic system used in the production of drugs . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms, which is an integral part of DNA and RNA . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings. The piperidine ring is a six-membered ring with one nitrogen atom . The pyrazolo[3,4-d]pyrimidine is a fused ring system with four nitrogen atoms . The furan ring is a five-membered ring with one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, heterocyclic compounds like pyrimidines can undergo a variety of reactions, including substitutions and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, heterocyclic compounds like pyrimidines are much weaker bases than pyridine and are soluble in water .

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide, and compounds with similar structures, have been extensively studied for their metabolic pathways and pharmacokinetics. One study explored the metabolic fate of irinotecan (CPT-11), which shares a similar piperidinyl structure, finding that its active metabolite SN-38 undergoes glucuronidation, affecting its therapeutic index and toxicity profile (Gupta et al., 1994). Another compound, SB-649868, an orexin receptor antagonist with a similar piperidinyl moiety, showed extensive metabolism with principal circulating components in plasma, suggesting significant bioactive potential (Renzulli et al., 2011).

Diagnostic Imaging Applications

Compounds structurally related to this compound have also been utilized in diagnostic imaging. Specifically, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) has been used in sigma receptor scintigraphy for visualizing primary breast tumors, capitalizing on the overexpression of sigma receptors in cancer cells (Caveliers et al., 2002).

Pharmacodynamics and Drug Interaction

The pharmacodynamics and interactions of similar compounds have been a subject of study, elucidating the complex interplay between different drug transporters and metabolic pathways. For instance, INCB039110, a JAK inhibitor, showed interactions with multiple transporters affecting creatinine uptake and efflux, underlining the compound's potential systemic impact (Zhang et al., 2015).

Receptor Binding and Potential Therapeutic Applications

Compounds with the piperidinyl structure have been explored for their receptor-binding properties and potential therapeutic applications. The orexin receptor antagonist SB-649868, for instance, showed promise in insomnia treatment due to its receptor-binding characteristics (Renzulli et al., 2011).

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound and its potential uses as a therapeutic agent. This could include testing its activity against various diseases and optimizing its structure for improved activity and reduced side effects .

Properties

IUPAC Name

N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c24-17(14-5-4-10-25-14)18-6-9-23-16-13(11-21-23)15(19-12-20-16)22-7-2-1-3-8-22/h4-5,10-12H,1-3,6-9H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWVBLCWTKJTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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